molecular formula C19H23N5O2S B5357210 1-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide

1-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide

Cat. No.: B5357210
M. Wt: 385.5 g/mol
InChI Key: IHWBEKSUZMNPET-UHFFFAOYSA-N
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Description

1-({[5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research, designed around a 1,2,4-triazole core. The 1,2,4-triazole scaffold is recognized as a privileged structure in drug discovery due to its versatile pharmacological potential and ability to participate in key hydrogen bonding interactions with biological targets . Researchers are particularly interested in 1,2,4-triazole derivatives for their wide range of documented biological activities, which include antimicrobial, antifungal, antiviral, and anticancer properties . The specific substitution pattern on this molecule—featuring a phenyl group at the 5-position and an allyl (prop-2-en-1-yl) group at the 4-position of the triazole ring—is a common motif explored to modulate the compound's bioactivity, potency, and physicochemical properties . The molecular structure is further functionalized with a sulfanylacetyl linker that connects the triazole heterocycle to a piperidine-4-carboxamide moiety. The piperidine ring is a frequently employed building block in drug design, often used to influence the molecule's conformation, solubility, and metabolic stability. This specific architecture makes the compound a valuable intermediate or target molecule for researchers investigating new enzyme inhibitors or probing structure-activity relationships (SAR) in various therapeutic programs. The presence of the allyl group also offers a handle for further chemical modification through reactions like cross-coupling or oxidation, expanding its utility as a building block for more complex chemical libraries. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

1-[2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-2-10-24-18(15-6-4-3-5-7-15)21-22-19(24)27-13-16(25)23-11-8-14(9-12-23)17(20)26/h2-7,14H,1,8-13H2,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWBEKSUZMNPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide typically involves multiple steps. . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity is governed by its 1,2,4-triazole core , sulfanyl group , and amide moiety :

Functional Group Reactivity Example Reactions
Triazole ring Susceptible to electrophilic substitution at the 4-position.Alkylation or arylation via nucleophilic substitution (e.g., propenyl group addition).
Sulfanyl group Prone to oxidation (e.g., to sulfinyl/sulfonyl derivatives) or substitution.Reaction with alkyl halides or acylating agents.
Amide linkage Hydrolysis under acidic/basic conditions to form carboxylic acid derivatives.Hydrolysis with HCl or NaOH to yield piperidine-4-carboxylic acid.

Characterization and Stability

3.1 Spectral Analysis

  • NMR : Expected downfield shifts for the triazole’s NH proton and amide NH. The propenyl group’s vinyl protons would appear as multiplets.

  • IR : Absorption bands for amide (N-H stretch, ~3300 cm⁻¹) and C=O (amide, ~1650 cm⁻¹).

3.2 Stability

  • Likely stable under neutral conditions but susceptible to hydrolysis in extreme pH.

  • The sulfanyl group may oxidize in the presence of peroxides, leading to disulfide formation.

Mechanistic Insights

4.1 Triazole Ring Formation
The triazole core likely forms via [3+2] cycloaddition of azide and alkyne intermediates, though specific pathways depend on substituents. For example:

  • Thiosemicarbazide + aldehyde : Forms triazolidine-thione intermediates, which undergo elimination to yield the triazole .

  • Eschenmoser coupling : Generates triazolidine-thiones via nucleophilic attack on electron-deficient quinones, followed by elimination .

4.2 Amide Bond Formation
The piperidine-4-carboxamide linkage forms through carbodiimide-mediated coupling , ensuring high efficiency and minimal side reactions.

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives, including this compound, exhibit antifungal properties. Studies have demonstrated that compounds containing triazole rings can inhibit the growth of various fungal pathogens. The specific interaction of the triazole moiety with fungal enzymes is believed to disrupt their metabolic processes, leading to antifungal effects .

Anticancer Potential

The compound's ability to interact with biological macromolecules positions it as a candidate for anticancer drug development. Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways . Further investigations are needed to elucidate the specific mechanisms by which this compound may exert its anticancer effects.

Antimicrobial Properties

Similar to its antifungal activity, the compound has shown promise against a range of bacterial strains. The presence of the piperidine and triazole groups may enhance its ability to penetrate bacterial cell walls, making it effective against resistant strains .

Coordination Chemistry

The unique structure of 1-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide allows it to form coordination complexes with metal ions. Such complexes have been studied for their potential use in catalysis and as materials for electronic applications. The stability and reactivity of these complexes can be tuned by varying the metal center and the ligands involved .

Photophysical Properties

Research has indicated that compounds with triazole moieties can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The ability to modify the electronic properties through structural changes enables the design of materials with tailored optical characteristics .

Study 1: Antifungal Activity Evaluation

A study published in Molecules evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds similar to 1-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine exhibited significant inhibition rates compared to standard antifungal agents .

Study 2: Coordination Complexes

In a study focused on coordination chemistry, researchers synthesized several metal complexes using triazole-based ligands. These complexes demonstrated enhanced catalytic activity in organic transformations compared to traditional catalysts. The study highlighted the versatility of triazole derivatives in forming stable complexes with various transition metals .

Mechanism of Action

The mechanism of action of 1-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its pharmacological effects. For example, it may inhibit fungal enzymes, leading to antifungal activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide stands out due to its unique combination of a triazole ring, sulfanyl group, and piperidine-4-carboxamide moiety. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .

Biological Activity

1-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antibacterial, enzyme inhibition, and other therapeutic effects.

The compound's molecular formula is C19H21N3O2SC_{19}H_{21}N_3O_2S with a molecular weight of approximately 381.47 g/mol. Its structure features a piperidine ring, a triazole moiety, and a sulfanyl group, which are pivotal for its biological activity.

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. In particular, it has demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease. For example, certain derivatives exhibited IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition compared to standard drugs .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TypeIC50 (µM)
Compound AAChE6.28
Compound BUrease2.14
Compound CUrease21.25 (Standard)

Case Studies

Several studies have assessed the biological activity of triazole derivatives similar to the compound :

  • Antimicrobial Resistance : A study highlighted the effectiveness of triazole compounds against antibiotic-resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents .
  • Synergistic Effects : Research indicated that combining triazole derivatives with existing antibiotics could enhance their efficacy against resistant strains .
  • In Vivo Studies : Preliminary in vivo studies suggested that these compounds could reduce bacterial load significantly in infected models .

Q & A

Q. What synthetic strategies are typically employed to construct the 1,2,4-triazole core in this compound?

The 1,2,4-triazole core can be synthesized via cyclocondensation reactions or functionalization of pre-formed heterocycles. A common approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid derivatives with acid anhydrides or chlorides to introduce substituents at the 5-position . For the sulfanyl group, S-alkylation with propargyl bromide or similar reagents in alkaline media is effective, as demonstrated in analogous triazole syntheses . Key steps include optimizing reaction temperature (room temperature for alkylation) and purification via recrystallization or column chromatography.

Q. How is the purity and structural integrity of the compound validated during synthesis?

Purity is assessed using elemental analysis (C, H, N, S content) to confirm stoichiometry. Structural characterization relies on spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, triazole ring vibrations).
  • ¹H/¹³C-NMR confirms substituent positions (e.g., prop-2-en-1-yl protons at δ 5.0–5.5 ppm, piperidine carboxamide NH at δ 6.8–7.2 ppm).
  • Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What methodological approaches improve the yield of the S-alkylation step in synthesizing the sulfanyl-acetyl moiety?

Yield optimization for S-alkylation requires:

  • Alkaline conditions (e.g., NaOH/EtOH) to deprotonate the sulfhydryl group, enhancing nucleophilicity.
  • Controlled stoichiometry of the alkylating agent (e.g., 1.2–1.5 equivalents) to minimize side reactions.
  • Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and reaction time. For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) can enhance reproducibility and scalability .

Q. How can conflicting bioactivity data between enzymatic assays and cell-based models be resolved?

Discrepancies often arise from differences in assay conditions or compound solubility:

  • Buffer optimization : Adjust pH (e.g., ammonium acetate buffer at pH 6.5) to mimic physiological conditions and stabilize the compound .
  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1%) or formulate as a prodrug (e.g., ester derivatives) to improve membrane permeability.
  • Metabolite screening : Assess if the compound is metabolized in cell models (e.g., via LC-MS) to inactive or active derivatives .

Q. What strategies enhance the target binding affinity of the piperidine-4-carboxamide moiety?

Modifications to the piperidine ring can be guided by molecular docking and SAR studies:

  • Substituent introduction : Add hydrophobic groups (e.g., benzyl via Cu-catalyzed click chemistry) to exploit pocket residues .
  • Conformational restriction : Incorporate sp³-hybridized carbons or fused rings to pre-organize the piperidine into a bioactive conformation.
  • Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values across studies?

Potential causes and solutions include:

  • Purity discrepancies : Re-evaluate compound purity via HPLC (≥95%) and confirm absence of regioisomers .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine).
  • Structural analogs : Compare activity of closely related compounds (e.g., triazole vs. imidazole cores) to identify critical pharmacophores .

Methodological Recommendations

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (ideally 2–3 for balance between solubility and permeability).
  • Metabolism sites : Identify labile groups (e.g., prop-2-en-1-yl) prone to oxidation via cytochrome P450 models.
  • Docking studies : Employ AutoDock Vina or Glide to map interactions with target proteins (e.g., hydrogen bonds with triazole sulfanyl group) .

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